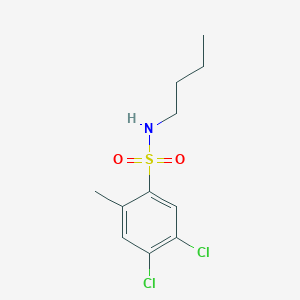

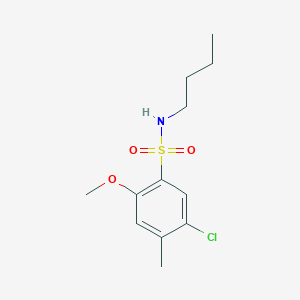

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide, also known as BDCM, is a chemical compound that has been widely used in various industrial processes. It is a member of the group of disinfection byproducts (DBPs) that are formed when chlorine is used to disinfect water. The presence of BDCM in drinking water has raised concerns about its potential health effects on humans.

Wirkmechanismus

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is believed to exert its genotoxic and carcinogenic effects by forming reactive intermediates that can bind to DNA and cause damage. The reactive intermediates are formed when N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is metabolized by the liver into reactive species. The formation of reactive intermediates can also lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and further damage to DNA.

Biochemical and Physiological Effects:

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been shown to induce DNA damage and mutations in various cell types. It has also been shown to cause oxidative stress and inflammation. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide exposure has been associated with an increased risk of bladder cancer and other cancers.

Vorteile Und Einschränkungen Für Laborexperimente

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a useful tool for studying the genotoxic and carcinogenic effects of disinfection byproducts. It can be used to investigate the mechanisms of DNA damage and the role of oxidative stress in cancer development. However, N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a toxic and hazardous compound that requires careful handling and disposal. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities.

Zukünftige Richtungen

Future research on N-butyl-4,5-dichloro-2-methylbenzenesulfonamide should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects. This could involve studying the formation and fate of reactive intermediates, as well as the role of oxidative stress and inflammation in cancer development. In addition, future studies should investigate the potential for N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to interact with other environmental pollutants and chemicals, as well as the potential for exposure to N-butyl-4,5-dichloro-2-methylbenzenesulfonamide to vary between different populations. Finally, research should focus on developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.

Conclusion:

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide is a genotoxic and carcinogenic compound that has been widely studied for its potential health effects on humans. Its use in lab experiments is limited by its potential health risks and the need for specialized equipment and facilities. Future research should focus on identifying the molecular mechanisms underlying its genotoxic and carcinogenic effects and developing safer disinfection methods that minimize the formation of DBPs like N-butyl-4,5-dichloro-2-methylbenzenesulfonamide.

Synthesemethoden

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonamide with n-butylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in high purity. The synthesis method has been optimized to produce N-butyl-4,5-dichloro-2-methylbenzenesulfonamide in large quantities for research purposes.

Wissenschaftliche Forschungsanwendungen

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been extensively studied for its potential health effects on humans. It has been shown to be a genotoxic and carcinogenic compound, meaning it can cause damage to DNA and lead to the development of cancer. N-butyl-4,5-dichloro-2-methylbenzenesulfonamide has been found to be mutagenic in various in vitro and in vivo assays, indicating its potential to cause genetic mutations.

Eigenschaften

Produktname |

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |

|---|---|

Molekularformel |

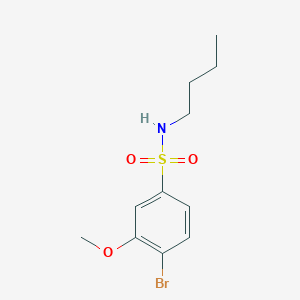

C11H15Cl2NO2S |

Molekulargewicht |

296.2 g/mol |

IUPAC-Name |

N-butyl-4,5-dichloro-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H15Cl2NO2S/c1-3-4-5-14-17(15,16)11-7-10(13)9(12)6-8(11)2/h6-7,14H,3-5H2,1-2H3 |

InChI-Schlüssel |

TVECGOWKSVBVQJ-UHFFFAOYSA-N |

SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |

Kanonische SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)

![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)

![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)